

# Spectroscopic Data of 3-Methylpyrrolidin-3-ol Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methylpyrrolidin-3-ol  
hydrochloride

Cat. No.: B1394470

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-methylpyrrolidin-3-ol hydrochloride**, a compound of interest in pharmaceutical research and drug development. Due to the limited availability of published experimental spectra for this specific salt, this guide synthesizes data from its free base and closely related analogs, coupled with fundamental principles of spectroscopic analysis for amine hydrochlorides. This approach offers a robust framework for researchers to identify, characterize, and assess the purity of **3-methylpyrrolidin-3-ol hydrochloride**.

## Molecular Structure and Key Features

**3-Methylpyrrolidin-3-ol hydrochloride** is the salt formed from the reaction of the tertiary amine 3-methylpyrrolidin-3-ol with hydrochloric acid. The protonation of the nitrogen atom in the pyrrolidine ring is the key structural feature that differentiates the hydrochloride salt from its free base. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Molecular Formula:  $C_5H_{12}ClNO$  [1]

Molecular Weight: 137.61 g/mol [1]

Structure:

Caption: Structure of **3-Methylpyrrolidin-3-ol Hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **3-methylpyrrolidin-3-ol hydrochloride**. The protonation of the nitrogen atom leads to characteristic downfield shifts of adjacent protons and carbons compared to the free base.

### $^1\text{H}$ NMR Spectroscopy (Predicted)

The  $^1\text{H}$  NMR spectrum of **3-methylpyrrolidin-3-ol hydrochloride** is expected to show distinct signals for the methyl, methylene, and hydroxyl protons. The proton on the nitrogen (N-H) will also be observable, typically as a broad singlet, and its chemical shift can be solvent-dependent. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field compared to the free base.<sup>[2][3]</sup>

Predicted  $^1\text{H}$  NMR Data (in  $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality Behind Experimental Choices
~1.4	s	3H	-CH <sub>3</sub>	The singlet multiplicity arises from the absence of adjacent protons.
~2.0-2.3	m	2H	-CH <sub>2</sub> - (C4)	These methylene protons are adjacent to a chiral center, making them diastereotopic and resulting in a complex multiplet.
~3.2-3.6	m	4H	-CH <sub>2</sub> - (C2 & C5)	These methylene protons are adjacent to the positively charged nitrogen, causing a significant downfield shift. Their diastereotopicity leads to complex multiplets.
(broad)	s	1H	N <sup>+</sup> -H	The acidic proton on the nitrogen often appears as a broad signal due to exchange

with the solvent and quadrupolar coupling with nitrogen.

(solvent dependent)

s

1H

-OH

The hydroxyl proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

Reference  $^1\text{H}$  NMR Data for a Related Compound: (R)-(-)-1-Methyl-3-pyrrolidinol (in  $\text{CDCl}_3$ )

As a point of comparison, the  $^1\text{H}$  NMR spectrum of the related compound (R)-(-)-1-Methyl-3-pyrrolidinol shows the following signals:  $\delta$  1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), and 4.20-4.30 (m, 1H).

[4] The upfield positions of the methylene protons adjacent to the nitrogen in this free base highlight the expected downfield shift upon protonation in the hydrochloride salt.

## $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The  $^{13}\text{C}$  NMR spectrum will provide information about the carbon framework. Similar to the  $^1\text{H}$  NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift.

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Causality Behind Experimental Choices
~25	-CH <sub>3</sub>	The methyl carbon is expected to be the most upfield signal.
~40	-CH <sub>2</sub> - (C4)	This methylene carbon is further from the electron-withdrawing nitrogen.
~55	-CH <sub>2</sub> - (C5)	This carbon is adjacent to the positively charged nitrogen, resulting in a downfield shift.
~65	-CH <sub>2</sub> - (C2)	This carbon is also adjacent to the nitrogen and is deshielded.
~75	C-OH (C3)	The carbon bearing the hydroxyl and methyl groups will be the most downfield aliphatic carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the ammonium salt and the hydroxyl group. The protonation of the amine to an ammonium salt results in the appearance of a broad and strong absorption band in the region of 2400-3000 cm<sup>-1</sup>, corresponding to the N<sup>+</sup>-H stretching vibrations.[5] This broadness is a hallmark of hydrogen bonding in the solid state.

Predicted IR Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3200-3600	Broad, Strong	O-H stretch
2400-3000	Broad, Very Strong	N <sup>+</sup> -H stretch
2850-2960	Medium	C-H stretch (aliphatic)
1400-1600	Medium	N-H bend
1000-1200	Strong	C-O stretch

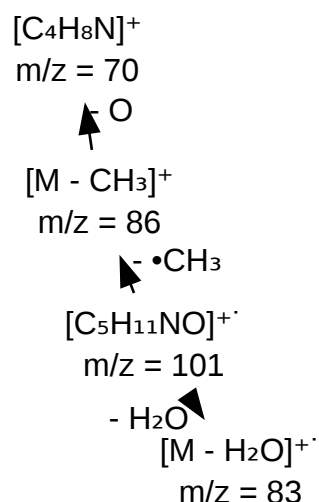
The IR spectrum of ammonium chloride shows a prominent broad absorption for the N-H stretching, which supports the predicted spectral features for **3-methylpyrrolidin-3-ol hydrochloride**.<sup>[6]</sup>

## Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, **3-methylpyrrolidin-3-ol hydrochloride** is expected to show the molecular ion of the free base, as the hydrochloride salt will likely dissociate in the high vacuum of the mass spectrometer. The fragmentation pattern will be characteristic of the 3-methylpyrrolidin-3-ol structure.

### Predicted Mass Spectrometry Data

- Molecular Ion (M<sup>+</sup>): m/z = 101 (corresponding to the free base, C<sub>5</sub>H<sub>11</sub>NO)<sup>[7]</sup>
- Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of a methyl group or the hydroxyl group, followed by ring opening.



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